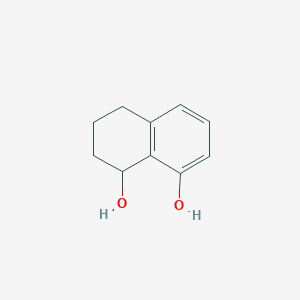![molecular formula C7H14N2S B11918700 6-Thia-2,3-diazaspiro[4.5]decane CAS No. 286390-80-5](/img/structure/B11918700.png)
6-Thia-2,3-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Thia-2,3-diazaspiro[45]decane is a heterocyclic compound that features a spiro structure, incorporating sulfur and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Thia-2,3-diazaspiro[4.5]decane can be achieved through a one-step reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino process, which includes highly regioselective carbon-carbon coupling and spiro scaffold formation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-Thia-2,3-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
6-Thia-2,3-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 6-Thia-2,3-diazaspiro[4.5]decane exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins involved in cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Investigated for its potential medicinal properties.
2,8-Diazaspiro[4.5]decane: Used in various chemical syntheses and industrial applications.
Uniqueness
6-Thia-2,3-diazaspiro[4.5]decane is unique due to its specific spiro structure and the presence of both sulfur and nitrogen atoms within the ring. This combination of elements and structure imparts unique chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
286390-80-5 |
|---|---|
Molecular Formula |
C7H14N2S |
Molecular Weight |
158.27 g/mol |
IUPAC Name |
6-thia-2,3-diazaspiro[4.5]decane |
InChI |
InChI=1S/C7H14N2S/c1-2-4-10-7(3-1)5-8-9-6-7/h8-9H,1-6H2 |
InChI Key |
DMIYCFRMVQQMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC2(C1)CNNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918640.png)
![N,6-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11918649.png)

![2H-Naphtho[2,3-C][1,2]oxazete](/img/structure/B11918651.png)


![(R)-8-azaspiro[4.5]decan-1-amine](/img/structure/B11918668.png)



![(S)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918694.png)

